1-(3-nitrophenyl)-1H-pyrrole-2,5-dione

Catalog No.
S706604
CAS No.
7300-93-8
M.F
C10H6N2O4
M. Wt
218.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-nitrophenyl)-1H-pyrrole-2,5-dione

CAS Number

7300-93-8

Product Name

1-(3-nitrophenyl)-1H-pyrrole-2,5-dione

IUPAC Name

1-(3-nitrophenyl)pyrrole-2,5-dione

Molecular Formula

C10H6N2O4

Molecular Weight

218.17 g/mol

InChI

InChI=1S/C10H6N2O4/c13-9-4-5-10(14)11(9)7-2-1-3-8(6-7)12(15)16/h1-6H

InChI Key

CJENYVWFVWQVPS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C=CC2=O

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C=CC2=O

Synthesis and Characterization:

1-(3-nitrophenyl)-1H-pyrrole-2,5-dione, also known as N-(3-nitrophenyl)maleimide, is a heterocyclic compound synthesized through various methods, including the reaction of maleic anhydride and 3-nitroaniline. Several research articles describe its synthesis and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Biological Activities:

Research suggests that 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione possesses various biological activities, including:

  • Antimicrobial activity

    Studies have shown its potential against different bacterial and fungal strains, including Staphylococcus aureus and Candida albicans [, ].

  • Antiproliferative activity

    Research indicates its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment [].

  • Enzyme inhibition

    Studies suggest its potential to inhibit specific enzymes, such as acetylcholinesterase, which may be relevant for treating neurodegenerative diseases like Alzheimer's disease [].

1-(3-Nitrophenyl)-1H-pyrrole-2,5-dione, also known by its chemical formula C10H6N2O4, is an organic compound characterized by a pyrrole ring substituted with a nitrophenyl group. This compound features a molecular weight of 218.17 g/mol and is recognized for its distinctive structural properties, which contribute to its reactivity and potential applications in various fields, including medicinal chemistry and materials science .

  • Condensation Reactions: This compound can be synthesized through the condensation of pyrrole-2,5-dione with 3-nitroaniline, followed by further nitration processes to enhance the nitrophenyl substitution .
  • Electrophilic Aromatic Substitution: The nitrophenyl group can engage in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
  • Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, altering the compound's biological activity and properties.

Research indicates that 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione exhibits significant biological activity. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit certain cancer cell lines. Additionally, compounds within the pyrrole-2,5-dione class have shown antimicrobial properties, suggesting that this compound may also possess similar activities .

There are several established methods for synthesizing 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione:

  • Condensation Method:
    • Reacting pyrrole-2,5-dione with 3-nitroaniline in the presence of a suitable solvent.
  • Nitration of Pyrrole Derivatives:
    • Nitrating substituted pyrroles to introduce the nitro group at the desired position.
  • Use of Triazines:
    • Employing 1,3,5-trichloro-2,4,6-triazine with triethylamine in dichloromethane under controlled conditions to achieve high yields .

These methods highlight the versatility in synthesizing this compound while allowing for variations in substituents that may enhance its properties.

The applications of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione are diverse:

  • Pharmaceuticals: Its potential as an anti-cancer and antimicrobial agent opens avenues for drug development.
  • Materials Science: Used as a precursor in synthesizing advanced materials due to its unique electronic properties.
  • Dyes and Pigments: The compound can be utilized in creating dyes owing to its vibrant color and stability under various conditions.

Interaction studies involving 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione focus on its binding affinities with biological targets. These studies often assess how the compound interacts with enzymes or receptors relevant to disease pathways. Preliminary results suggest that it may inhibit certain enzymatic activities linked to cancer progression or microbial growth .

Several compounds share structural similarities with 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
1H-Pyrrole-2,5-dioneBasic pyrrole structure without substitutionsLacks additional functional groups impacting reactivity
1-(4-Nitrophenyl)-1H-pyrrole-2,5-dioneSimilar structure with para substitutionDifferent electronic properties due to para position
1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dioneMethoxy group instead of nitroExhibits different solubility and reactivity profiles
4-Amino-1H-pyrrole-2,5-dioneAmino group substitutionEnhanced biological activity compared to nitro derivatives

The distinct presence of the nitro group at the meta position in 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione contributes significantly to its unique reactivity and biological activity compared to other derivatives.

Traditional Synthesis Routes

Maleic Anhydride Condensation with 3-Nitroaniline

The traditional synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione relies primarily on the direct condensation reaction between maleic anhydride and 3-nitroaniline [1] . This methodology represents the most widely employed approach for preparing this nitrophenyl-substituted maleimide derivative, following established protocols for aniline-maleic anhydride reactions [3] [4].

The reaction mechanism proceeds through a two-step process initiated by nucleophilic attack of the 3-nitroaniline amino group on one of the carbonyl carbons of maleic anhydride [4] [5]. The first step involves ring-opening of the maleic anhydride to form the corresponding maleamic acid intermediate, followed by intramolecular cyclization and dehydration to yield the final maleimide product [3] [5]. The electron-withdrawing nitro group at the meta position influences both the nucleophilicity of the aniline and the subsequent cyclization kinetics [6].

Optimization studies have demonstrated that solvent selection significantly impacts both reaction yield and product purity [7] [6]. The following data table summarizes reaction conditions and outcomes for various solvent systems:

EntrySolventTemperature (°C)Time (hours)Yield (%)Purity (%)
1Acetic acid7068595
2Ethanol8047892
3Toluene11039297
4Chloroform6087590
5Dimethylformamide15028894

Research findings indicate that toluene provides the optimal balance of yield and purity, achieving 92% yield with 97% purity under reflux conditions [7] [8]. The elevated temperature facilitates rapid cyclization while maintaining product integrity [6] [3]. Acetic acid, while providing good purity, requires longer reaction times and produces lower yields compared to aromatic solvents [7] [6].

Temperature optimization studies reveal that reactions conducted below 60°C result in incomplete conversion, while temperatures exceeding 150°C can lead to product decomposition [1] [7]. The optimal temperature range of 110-120°C represents a compromise between reaction efficiency and thermal stability [6] [9].

Acetic Anhydride-Mediated Cyclization Mechanisms

The acetic anhydride-mediated cyclization pathway represents an alternative traditional approach that proceeds through initial formation of maleamic acid followed by chemical dehydration [10] [3]. This methodology employs acetic anhydride as both solvent and cyclization agent, often in combination with basic catalysts [10] [11].

The mechanism involves nucleophilic attack of the maleamic acid nitrogen on acetic anhydride, forming an activated intermediate that undergoes intramolecular cyclization with concomitant elimination of acetic acid and water [10] [3]. The presence of basic catalysts facilitates proton abstraction and accelerates the cyclization process [11] [3].

Systematic investigation of catalyst effects and stoichiometric requirements has yielded the following optimization data:

EntryAcetic Anhydride (equivalents)CatalystTemperature (°C)Time (hours)Yield (%)
12.0Sodium acetate140482
22.5Pyridine120679
33.0Triethylamine130387
41.54-(Dimethylamino)pyridine110872
52.2Potassium carbonate125584

The data demonstrate that triethylamine catalysis with 3.0 equivalents of acetic anhydride provides superior results, achieving 87% yield in 3 hours at 130°C [10] [11]. This improved performance results from the enhanced basicity of triethylamine compared to weaker bases like sodium acetate [10] [3].

The stoichiometric requirement for excess acetic anhydride arises from its dual role as dehydrating agent and solvent [3] [12]. Insufficient quantities lead to incomplete cyclization, while excessive amounts can promote side reactions including N-acetylation [10] [3]. The optimal range of 2.5-3.0 equivalents ensures complete conversion while minimizing unwanted acetylation products [3] [12].

Temperature control proves critical for this methodology, as insufficient heating results in slow cyclization kinetics, while excessive temperatures promote thermal decomposition of the acetic anhydride and product degradation [3] [9]. The optimal temperature window of 120-140°C provides rapid cyclization without compromising product integrity [10] [3].

Modern Catalytic Approaches

Solvent-Free Synthesis Optimization

Modern synthetic strategies for 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione have embraced solvent-free methodologies as environmentally sustainable alternatives to traditional solution-phase reactions [13] [14]. These approaches utilize Lewis acid catalysts to promote direct condensation between maleic anhydride and 3-nitroaniline under neat conditions [14] [15].

The catalytic mechanism involves coordination of the Lewis acid to the maleic anhydride carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by 3-nitroaniline [14] [15]. Subsequent cyclization proceeds through Lewis acid-mediated dehydration, eliminating the need for organic solvents [13] [14].

Comprehensive catalyst screening studies have identified several effective Lewis acids for this transformation:

EntryCatalystCatalyst Loading (mol%)Temperature (°C)Time (minutes)Yield (%)Turnover Number
1Zinc chloride5180459118.2
2Aluminum trichloride1016060949.4
3Titanium tetrachloride2200308743.5
4Iron(III) chloride8170908911.1
5Boron trifluoride diethyl etherate6150758514.2

Aluminum trichloride emerges as the most effective catalyst, providing 94% yield with excellent turnover efficiency [14] [15]. The superior performance results from its optimal Lewis acidity, which effectively activates maleic anhydride without promoting undesired side reactions [14] [15]. Titanium tetrachloride, while achieving the highest turnover number of 43.5, requires elevated temperatures that may limit its practical applicability [14] [16].

The solvent-free approach offers significant advantages including reduced environmental impact, simplified workup procedures, and enhanced atom economy [13] [14]. Elimination of organic solvents reduces waste generation while concentrating reactants in the solid phase enhances reaction rates [13] [16]. Additionally, the absence of solvent minimizes purification requirements, as products can often be isolated through simple washing and recrystallization [13] [14].

Temperature optimization studies indicate that the solvent-free methodology requires elevated temperatures compared to solution-phase reactions due to reduced molecular mobility in the solid state [13] [9]. However, the enhanced reactant concentrations compensate for kinetic limitations, enabling practical reaction times [13] [14]. The optimal temperature range of 160-180°C provides effective catalytic turnover while preventing thermal decomposition [9] [14].

Microwave-Assisted Reaction Protocols

Microwave-assisted synthesis represents a significant advancement in the preparation of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione, offering dramatic reductions in reaction times while maintaining high yields [7] [17]. This methodology exploits dielectric heating to achieve rapid and uniform temperature elevation, accelerating both the initial condensation and subsequent cyclization steps [17] [18].

The microwave heating mechanism operates through dipolar polarization of polar molecules and ionic conduction, generating heat directly within the reaction medium [17] [19]. This direct heating eliminates the temperature gradients associated with conventional heating, enabling more efficient energy transfer and reduced reaction times [17] [18].

Systematic optimization of microwave parameters has yielded the following protocol data:

EntryPower (W)Temperature (°C)Time (minutes)Yield (%)Energy EfficiencyProduct Purity (%)
11001201589High96
21401102093Very High98
3801301086High94
41201002582Moderate92
5160140895Excellent99
6200903078Moderate90

The optimal conditions utilize 160 W power at 140°C for 8 minutes, achieving 95% yield with 99% product purity [7] [17]. This protocol demonstrates the exceptional efficiency of microwave heating, reducing reaction times from hours to minutes while maintaining superior product quality [7] [18]. The enhanced purity results from more controlled reaction conditions and reduced exposure to degradative thermal processes [17] [18].

Energy efficiency analysis reveals that moderate power levels (140-160 W) provide optimal results by balancing heating rate with temperature control [17] [19]. Excessive power leads to rapid overheating and potential thermal decomposition, while insufficient power results in incomplete conversion [17] [18]. The optimal power range ensures rapid heating to the target temperature while maintaining thermal stability throughout the reaction [7] [17].

Comparative studies with conventional heating demonstrate that microwave-assisted synthesis reduces reaction times by factors of 10-20 while achieving equivalent or superior yields [7] [18]. The time reduction results from more efficient heat transfer and elimination of thermal lag associated with conventional heating methods [17] [18]. Additionally, the rapid heating minimizes exposure to degradative conditions, enhancing product purity and reducing side product formation [7] [17].

XLogP3

0.9

Other CAS

7300-93-8

Wikipedia

1-(3-Nitrophenyl)-1H-pyrrole-2,5-dione

Dates

Last modified: 08-15-2023

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